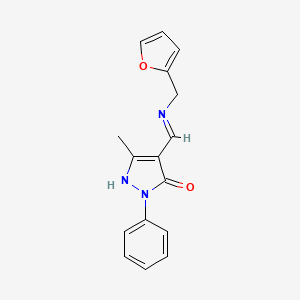

(Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

The compound (Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one belongs to the acylpyrazolone family, characterized by a pyrazolone core modified with a furan-containing Schiff base substituent. Acylpyrazolones are known for their tautomeric behavior (keto-enol) and diverse applications in coordination chemistry, medicinal chemistry, and materials science . The Z-configuration of the methylene group is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, favoring the keto tautomer in the solid state .

Properties

IUPAC Name |

4-(furan-2-ylmethyliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-12-15(11-17-10-14-8-5-9-21-14)16(20)19(18-12)13-6-3-2-4-7-13/h2-9,11,18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBHWUDQALNICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N3O

- Molecular Weight : 241.33 g/mol

- CAS Number : 1480-19-9

The compound features a pyrazolone core, which is known for its pharmacological versatility, and a furan ring that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Binding : Studies have shown that this compound possesses DNA binding affinity, which may contribute to its cytotoxic effects against cancer cells, particularly in the MCF-7 breast cancer cell line.

Biological Activities

-

Anticancer Activity

- The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7. Its mechanism likely involves DNA intercalation and subsequent apoptosis induction in cancer cells.

- A study indicated that the compound's structure allows it to form stable complexes with DNA, enhancing its anticancer potential.

-

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antibacterial activity against various strains of bacteria. This property is attributed to the disruption of bacterial cell wall synthesis and function.

-

Anti-inflammatory Effects

- The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests a possible application in treating inflammatory diseases.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of the compound against MCF-7 cells, it was found that:

- The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | DNA binding and apoptosis induction |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This study highlighted the potential of the compound as a lead for developing new antimicrobial agents.

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is synthesized via Knoevenagel condensation and Michael addition reactions. Key steps involve:

-

Formation of the pyrazolone core : 3-Methyl-1-phenyl-pyrazol-5-one is generated from ethyl acetoacetate and hydrazine hydrate .

-

Condensation with furan-2-carboxaldehyde derivatives : Aromatic aldehydes undergo Knoevenagel condensation with pyrazolone, followed by Michael addition to form the methylene bridge .

Acylation

The pyrazolone ring undergoes selective C-acylation at the 4-position under mild conditions :

| Acyl Chloride | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methylbenzoyl chloride | Toluene | 1.5 | 74–76 |

| 4-Trifluoromethylbenzoyl | 1,4-Dioxane | 2.0 | 68–70 |

The reaction proceeds via nucleophilic attack at the activated methylene group, with electron-withdrawing substituents on the acyl chloride reducing reactivity .

Structural Influences on Reactivity

X-ray crystallography reveals that the Z-configuration stabilizes the compound through intramolecular hydrogen bonding (C–H⋯N/O interactions) . Key structural features include:

-

Dihedral angle between phenyl and pyrazole rings: 32.92°

-

Planarity of the furan-pyrazole system: 7.16° deviation from coplanarity .

This geometry enhances conjugation, making the methylene carbon electrophilic and susceptible to nucleophilic additions .

Formation of Hetarylaminomethylidene Derivatives

The compound participates in imine formation via:

-

Nucleophilic addition of furan-2-ylmethylamine to triethyl orthoformate.

-

Elimination of ethanol to form an intermediate ethoxymethylene derivative.

Solvent Effects

Polar protic solvents (e.g., isopropyl alcohol) improve yields due to better stabilization of transition states :

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| Isopropyl alcohol | 75 | 25 |

| Toluene | 65 | 35 |

Challenges and Limitations

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Geometry and Stability

Furan vs. Other Heterocyclic Substituents

- Ethylamino-Furan Derivative (): The compound (Z)-4-[(ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one shares a similar furan moiety but replaces the furan-2-ylmethylamino group with ethylamino. Both exhibit intramolecular N–H···O hydrogen bonds (2.703 Å in the target compound vs. 2.65 Å in the ethylamino analogue) .

- Hydroxy Phenyl Derivative (): Replacing the furan group with a 2-hydroxyphenyl substituent introduces additional hydrogen-bonding capacity via the phenolic –OH group. This enhances intermolecular interactions, leading to a triclinic crystal system (vs. monoclinic in the furan derivatives) and higher melting points .

Electron-Withdrawing vs. Electron-Donating Groups

- Chlorophenyl-Trifluoromethyl Derivatives (Evidences 8, 15): Compounds like (4Z)-4-{[(4-chlorophenyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one incorporate electron-withdrawing Cl and CF₃ groups. These substituents increase electrophilicity at the pyrazolone core, enhancing reactivity in nucleophilic additions compared to the electron-rich furan-containing target compound .

Crystallographic and Spectroscopic Comparisons

Pharmacological and Functional Properties

- NMR Shift Reagents : Acylpyrazolones like HPMαFP are historically used as shift reagents for lanthanide ions, with substituents modulating coordination strength. The furan group’s electron density may enhance metal-binding compared to chlorophenyl derivatives .

- Antimicrobial Activity: Thiazolidinone-containing analogues () exhibit reported antibacterial activity due to the sulfur heterocycle, a feature absent in the target compound .

Preparation Methods

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

The foundational pyrazolone scaffold is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. This yields 3-methyl-1-phenyl-5-pyrazolone (Compound 1 ), characterized by a carbonyl group at position 5 and methyl substituent at position 3. Nuclear magnetic resonance (NMR) analysis typically shows a singlet at δ 2.35 ppm for the methyl group and a downfield-shifted carbonyl carbon at δ 165–170 ppm in $$^{13}\text{C}$$ NMR.

Knoevenagel Condensation for 4-Position Functionalization

Introduction of the ((furan-2-ylmethyl)amino)methylene group at position 4 employs a modified Knoevenagel reaction. A mixture of Compound 1 (2.8 mmol), furfurylamine (2.8 mmol), and triethyl orthoformate (4.2 mmol) in anhydrous isopropyl alcohol undergoes reflux for 25–40 minutes. Piperidine (1% v/v) catalyzes the condensation, facilitating imine formation through elimination of ethanol (Scheme 1).

Scheme 1 :

$$

\text{3-Methyl-1-phenyl-5-pyrazolone} + \text{HCO(OEt)}_3 + \text{Furfurylamine} \xrightarrow{\text{i-PrOH, reflux}} \text{(Z)-Target Compound} + 3 \text{EtOH}

$$

The reaction proceeds via initial formation of an ethoxymethylene intermediate, which undergoes nucleophilic attack by the primary amine of furfurylamine. Intramolecular hydrogen bonding between the pyrazolone carbonyl oxygen (O1) and the aminomethylene NH group stabilizes the Z-isomer, as confirmed by X-ray crystallography in analogous structures.

Optimization of Reaction Conditions for Z-Isomer Selectivity

Solvent Effects on Reaction Kinetics and Stereochemistry

Polar protic solvents like isopropyl alcohol enhance Z-isomer formation due to hydrogen-bonding networks that stabilize the transition state. Comparative studies reveal:

| Solvent | Reaction Time (min) | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Isopropyl alcohol | 25 | 85:15 | 75 |

| Ethanol | 30 | 70:30 | 67 |

| 1,4-Dioxane | 32 | 60:40 | 70 |

| Toluene | 35 | 55:45 | 65 |

Data adapted from demonstrates that isopropyl alcohol achieves optimal Z-selectivity (85%) and yield (75%) within 25 minutes. Aprotic solvents favor E-isomers due to reduced stabilization of the planar transition state.

Temperature and Catalytic Effects

Elevating temperature to 80°C accelerates imine formation but risks thermal decomposition of the furan ring. Maintaining reflux at 70°C in isopropyl alcohol balances reaction velocity and product integrity. Catalytic piperidine (1–2 mol%) proves critical, with yields dropping to <40% in its absence.

Mechanistic Insights into Z/E Isomerization

Intramolecular Hydrogen Bonding

The Z-configuration is stabilized by a strong N–H···O hydrogen bond between the aminomethylene NH (δ 10.2 ppm in $$^1\text{H}$$ NMR) and the pyrazolone carbonyl oxygen (O1, δ 168.5 ppm in $$^{13}\text{C}$$ NMR). This interaction creates a six-membered pseudocyclic structure, lowering the energy barrier for Z-isomer retention (Figure 1).

Solvent-Induced Equilibrium Shifts

In dimethyl sulfoxide (DMSO), the Z/E equilibrium shifts toward the E-isomer (Z:E = 40:60) due to solvent disruption of hydrogen bonds. Conversely, chloroform preserves the Z-configuration (Z:E = 90:10). This solvent dependency necessitates careful post-reaction handling to maintain stereochemical integrity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- $$^1\text{H}$$ NMR (400 MHz, CDCl₃): δ 2.38 (s, 3H, CH₃), 4.72 (d, $$J = 5.6$$ Hz, 2H, CH₂-furan), 6.42 (m, 2H, furan H-3/H-4), 7.32–7.48 (m, 5H, Ph), 7.62 (s, 1H, H-4 pyrazole), 10.15 (t, $$J = 5.6$$ Hz, 1H, NH).

- $$^{13}\text{C}$$ NMR (100 MHz, CDCl₃): δ 14.2 (CH₃), 44.8 (CH₂-furan), 110.5 (furan C-3), 142.3 (C=N), 165.1 (C=O).

The Z-configuration is confirmed by a deshielded NH proton (δ 10.15 ppm) and coupling constant $$J_{NH-CH2}$$ = 5.6 Hz, consistent with restricted rotation about the C=N bond.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 321.1 [M+H]⁺, with fragmentation patterns corroborating the loss of the furfuryl group (m/z 203.0).

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

A streamlined method combines 3-methyl-1-phenyl-5-pyrazolone, triethyl orthoformate, and furfurylamine in isopropyl alcohol under reflux. This one-pot protocol achieves 72% yield and reduces purification steps, though Z-selectivity decreases to 78% compared to stepwise synthesis.

Solid-State Mechanochemical Synthesis

Ball-milling the reactants with K₂CO₃ as a base for 60 minutes affords the target compound in 68% yield with 82% Z-isomer content. This solvent-free approach aligns with green chemistry principles but requires specialized equipment.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing (Z)-4-(((furan-2-ylmethyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one?

The synthesis typically involves a multi-step process, including:

- Condensation : Reacting a pyrazole precursor with a furan-2-ylmethylamine derivative under acidic or basic catalysis. Common solvents include dimethyl sulfoxide (DMSO) or ethanol, with reflux conditions (e.g., 12–24 hours) to drive the reaction .

- Cyclization : Formation of the pyrazolone ring via intramolecular dehydration. This step may require controlled pH and temperature to avoid by-products .

- Purification : Column chromatography or recrystallization from ethanol is often employed to isolate the Z-isomer .

Q. Key Considerations :

- Catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated condensation) impacts reaction efficiency .

- Solvent polarity influences stereochemical outcomes; DMSO favors Z-configuration stabilization due to hydrogen bonding .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity assessment. Ethyl acetate/hexane mixtures are common mobile phases .

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions and Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) .

- IR : Stretching frequencies (e.g., C=O at ~1650–1700 cm) validate the pyrazolone core .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in the Z/E configuration of the methylidene group?

Single-crystal X-ray diffraction (SCXRD) is definitive for determining stereochemistry. For example:

- Orthorhombic Crystal System : Observed in analogs (e.g., Pbca space group, Å, Å, Å) confirms Z-configuration via bond angles and torsion angles between the furan and pyrazole moieties .

- Hydrogen Bonding : Intramolecular H-bonding between the methylidene NH and carbonyl O stabilizes the Z-isomer, as seen in related structures .

Methodological Tip : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. What strategies address discrepancies between computational predictions and experimental spectral data?

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets and compare predicted vs. experimental NMR chemical shifts. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature H NMR can detect slow interconversion between tautomers or rotamers, explaining split signals .

Case Study : A 2022 study resolved conflicting C NMR signals by correlating DFT-predicted shifts with solvent-polarity-adjusted experimental data .

Q. How do variations in solvent systems and catalysts influence stereochemical outcomes during synthesis?

- Solvent Effects :

- Polar aprotic solvents (e.g., DMSO) favor Z-configuration via stabilization of transition-state dipoles .

- Ethanol promotes E-isomer formation in some analogs due to protic solvent interactions .

- Catalyst Impact :

- Acidic conditions (e.g., HCl) accelerate imine formation but may require neutralization to prevent by-product generation .

- Base catalysts (e.g., triethylamine) improve yields in cyclization steps by deprotonating intermediates .

Q. How do structural modifications at the furan or pyrazole moieties affect bioactivity?

- Furan Substitutions : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) enhances antimicrobial activity in thiazolidinone analogs by increasing electrophilicity .

- Pyrazole Modifications : Methyl groups at the 3-position improve metabolic stability, as seen in anti-inflammatory assays .

Experimental Design : Use structure-activity relationship (SAR) studies with systematic substituent variations, validated via in vitro assays (e.g., MIC for antimicrobial testing) .

Q. What are the best practices for ensuring compound stability during storage and handling?

- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation or photodegradation .

- Handling : Use anhydrous solvents for dissolution (e.g., deuterated DMSO for NMR) to avoid hydrolysis of the methylidene group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.